

NVP-BSK805 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

Cat. No.: B10761840

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NVP-BSK805 dihydrochloride**, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and its effects on downstream signaling pathways, particularly the JAK2/STAT5 axis. Detailed experimental methodologies and visual representations of signaling pathways and experimental workflows are included to support further research and development.

Chemical Structure and Properties

NVP-BSK805 is a substituted quinoxaline that demonstrates high selectivity for JAK2 over other members of the JAK family of kinases.[1] The dihydrochloride salt form enhances its solubility for experimental use.

Chemical Name: 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride[2]

CAS Number: 1942919-79-0[3][4]

Molecular Formula: C27H28F2N6O · 2HCl[2]

Molecular Weight: 563.47 g/mol [5]



Physicochemical Properties

Property	- Value	Source
Appearance	Crystalline solid	[6]
Solubility	DMSO: ≥214 mg/mL	[2]
Water: ≥30.8 mg/mL (with gentle warming)	[2]	
Ethanol: ≥8.03 mg/mL (with gentle warming and ultrasonic)	[2]	
DMF: 20 mg/mL	[6]	_
PBS (pH 7.2): 10 mg/mL	[6]	_
Storage	Solid Powder: -20°C for 12 months; 4°C for 6 months	[4]
In Solvent: -80°C for 6 months; -20°C for 1 month	[3][4]	

Mechanism of Action and Biological Activity

NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2, binding to the ATP-binding site of the kinase domain.[1][7] This binding prevents the phosphorylation and activation of JAK2, which in turn blocks downstream signaling cascades. A primary target of this inhibition is the Signal Transducer and Activator of Transcription 5 (STAT5).[1][7] In cells with activating mutations of JAK2, such as the V617F mutation commonly found in myeloproliferative neoplasms, NVP-BSK805 effectively inhibits constitutive STAT5 phosphorylation, leading to the suppression of cell proliferation and the induction of apoptosis.[1]

In Vitro Kinase Inhibitory Activity



Target	IC50 (nM)	Source	
JAK2 JH1 (catalytic domain)	0.48	[3][8][9][10]	
Full-length wild-type JAK2	0.58 ± 0.03	[3][9]	
Full-length JAK2 V617F	0.56 ± 0.04	[3][9]	
JAK1 JH1	31.63	[3][8][9][10]	
JAK3 JH1	18.68	[3][8][9][10]	
TYK2 JH1	10.76	[3][8][9][10]	
Ki (ATP-competitive)	0.43 ± 0.02	[3][9]	

Cellular Activity

Cell Line/Condition	Effect	Gl ₅₀ /Concentration	Source
JAK2V617F-bearing AML cell lines	Growth inhibition	<100 nM	[2][3][9]
SET-2 and MB-02 cells	Induction of apoptosis	150 nM and 1 μM	[2]
K-562 cells (BCR-ABL positive)	Growth inhibition	1.5 μΜ	[2]
CMK cells (JAK3A572V mutant)	Growth inhibition	~2 µM	[2]
JAK2V617F-mutant cell lines	Inhibition of STAT5 phosphorylation	≥100 nM	[3][9]

In Vivo Activity

NVP-BSK805 has demonstrated good oral bioavailability and a long half-life in animal models. [1] In a Ba/F3 JAK2V617F cell-driven mouse model, oral administration of NVP-BSK805 suppressed STAT5 phosphorylation, splenomegaly, and the spread of leukemic cells.[1][2] Furthermore, it has been shown to potently suppress recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats.[1][6]



Signaling Pathway

The primary signaling pathway affected by NVP-BSK805 is the JAK2-STAT5 pathway. The following diagram illustrates the mechanism of inhibition.



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Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.

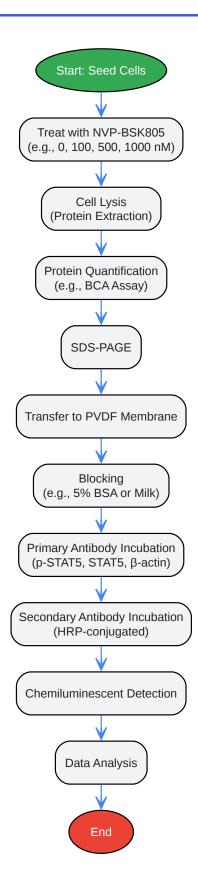
Experimental Protocols

The following are representative protocols for experiments commonly used to characterize the activity of NVP-BSK805.

Western Blot for STAT5 Phosphorylation

This protocol describes the methodology to assess the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.





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Caption: Workflow for Western Blot analysis of p-STAT5.



Methodology:

- Cell Culture and Treatment: Plate JAK2V617F-positive cells (e.g., SET-2) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of NVP-BSK805 dihydrochloride (e.g., 0, 100, 500, 1000 nM) for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total
 STAT5, and a loading control (e.g., β-actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase
 (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Cell Proliferation/Viability Assay

This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI₅₀) of NVP-BSK805.

Methodology:



- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of NVP-BSK805 dihydrochloride for 72 hours.
- Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or absorbance using a plate reader.
- Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI₅₀ value using non-linear regression analysis.

In Vivo Efficacy in a Mouse Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of NVP-BSK805.

Methodology:

- Cell Implantation: Subcutaneously implant Ba/F3-JAK2V617F cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11]
- Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **NVP-BSK805 dihydrochloride** orally (p.o.) at various doses (e.g., 50, 75, 100 mg/kg) daily.[1][9] The control group receives the vehicle.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-STAT5, immunohistochemistry).

Conclusion



NVP-BSK805 dihydrochloride is a highly potent and selective JAK2 inhibitor with significant preclinical activity against hematological malignancies driven by aberrant JAK2 signaling. Its well-defined mechanism of action, oral bioavailability, and demonstrated in vivo efficacy make it a valuable tool for both basic research into JAK-STAT signaling and for the development of novel therapeutic strategies. The information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this compound.

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